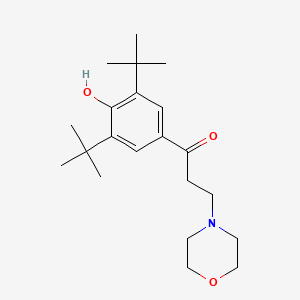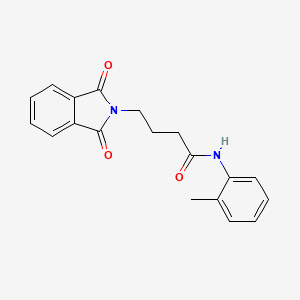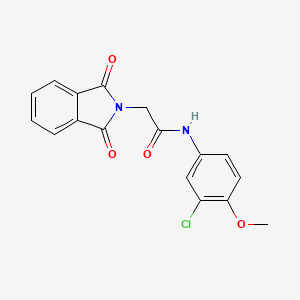
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE
Descripción general
Descripción
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE is a synthetic organic compound It is characterized by the presence of a phenolic group substituted with tert-butyl groups, a morpholine ring, and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE typically involves the following steps:
Formation of the phenolic intermediate: The starting material, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is prepared through the alkylation of hydroquinone with tert-butyl bromide in the presence of a base.
Condensation reaction: The phenolic intermediate is then subjected to a condensation reaction with morpholine and acetone under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale alkylation: Using continuous flow reactors to efficiently produce the phenolic intermediate.
Automated condensation: Employing automated systems to carry out the condensation reaction under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE involves:
Molecular Targets: Interaction with enzymes or receptors involved in oxidative stress pathways.
Pathways: Modulation of signaling pathways related to inflammation and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
Butylated hydroxytoluene (BHT): A similar antioxidant compound with tert-butyl groups.
Morpholine derivatives: Compounds with morpholine rings used in various applications.
Uniqueness
1-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-3-(MORPHOLIN-4-YL)PROPAN-1-ONE is unique due to its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-3-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-20(2,3)16-13-15(14-17(19(16)24)21(4,5)6)18(23)7-8-22-9-11-25-12-10-22/h13-14,24H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSDUVOHAYRVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide](/img/structure/B3749276.png)

![N-benzo[1,3]dioxol-5-yl-2-morpholin-4-yl-acetamide](/img/structure/B3749284.png)







![N-[2-(4-chloroanilino)-2-oxoethyl]benzamide](/img/structure/B3749335.png)
![Methyl 2-[[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxochromen-7-yl]oxyacetyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B3749340.png)
![3,4-dimethoxy-N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3749344.png)
![2-OXO-2-PHENYLETHYL 2-{[4-METHYL-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B3749364.png)
